Z-L-Asparagine 4-nitrobenzyl ester
Description
Significance in Peptide Chemistry and Organic Synthesis Methodologies
The dual protection offered by the Z-group and the 4-nitrobenzyl ester in Z-L-Asparagine 4-nitrobenzyl ester makes it a valuable reagent in both solution-phase and solid-phase peptide synthesis. chemimpex.comontosight.ai In solid-phase peptide synthesis (SPPS), an amino acid is anchored to a solid support, and the peptide chain is built up step-by-step. chemimpex.com The use of protected amino acids like this compound is crucial to prevent side reactions involving the reactive side chain of asparagine. chemimpex.comgoogle.com
Asparagine itself can be a problematic residue in peptide synthesis. The side-chain amide can participate in undesirable side reactions, such as dehydration to form a nitrile or the formation of aspartimide, which can lead to racemization and the formation of β-peptides. nih.gov Protecting the side-chain carboxyl group as a 4-nitrobenzyl ester can help to mitigate these issues.
Beyond peptide synthesis, the principles of protecting group chemistry are fundamental to modern organic synthesis. The ability to selectively protect and deprotect functional groups allows for the construction of complex, multifunctional molecules with high precision. The strategies employed in the use of this compound are emblematic of this broader chemical approach.
Overview of Research Trajectories Involving Asparagine Esters
Research involving asparagine esters has followed several key trajectories. A significant area of focus has been the development of more efficient and orthogonal protecting group strategies to improve the synthesis of complex peptides and proteins. researchgate.netgoogle.comnih.gov The challenges associated with asparagine, such as aspartimide formation, have driven the exploration of various ester-based side-chain protecting groups. nih.gov
Furthermore, the use of activated esters, such as 4-nitrophenyl esters, has been a common strategy to facilitate the formation of peptide bonds. chemimpex.comontosight.ai While this compound specifically protects the side chain, related compounds like Nα-Z-L-asparagine 4-nitrophenyl ester are used to activate the C-terminal carboxyl group for coupling reactions. chemimpex.com
Recent research trends also include the enzymatic synthesis of L-asparagine and its derivatives, offering a more environmentally friendly alternative to traditional chemical synthesis. frontiersin.org Additionally, the biological roles of asparagine and its metabolites are under active investigation, with studies exploring their importance in various cellular processes.
Structure
2D Structure
Properties
Molecular Formula |
C19H19N3O7 |
|---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl (2S)-4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C19H19N3O7/c20-17(23)10-16(21-19(25)29-12-13-4-2-1-3-5-13)18(24)28-11-14-6-8-15(9-7-14)22(26)27/h1-9,16H,10-12H2,(H2,20,23)(H,21,25)/t16-/m0/s1 |
InChI Key |
AMPDRPZPZHXQHZ-INIZCTEOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC(=O)N)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC(=O)N)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Pathways
Strategies for Nα-Protection and Carboxyl Esterification
The synthesis of Z-L-Asparagine 4-nitrobenzyl ester necessitates a two-fold protection strategy: safeguarding the α-amino group (Nα) and the carboxylic acid function. This ensures that the desired peptide bond formation occurs specifically and efficiently without unintended side reactions.
Benzyloxycarbonyl (Z) Group Implementation at the Nα-Position
The benzyloxycarbonyl (Z) group is a widely employed protecting group for the α-amino functionality of amino acids. Its introduction to L-asparagine yields N-benzyloxycarbonyl-L-asparagine (Z-L-Asn-OH). chemicalbook.comchemicalbook.comcymitquimica.com This reaction is typically carried out by treating L-asparagine with benzyl (B1604629) chloroformate in an aqueous alkaline medium. The Z group is favored for its stability under various coupling conditions and its susceptibility to removal by catalytic hydrogenation, which is a mild cleavage method. google.com
Introduction of the 4-Nitrobenzyl Moiety as an Ester Protecting Group
To protect the carboxylic acid group of Z-L-asparagine, a 4-nitrobenzyl (pNB) ester is formed. The 4-nitrobenzyl group serves as a stable protecting group that can be cleaved under specific conditions, often through catalytic hydrogenation, which simultaneously removes the Z group, or through other reduction methods. nih.gov The esterification is achieved by reacting Z-L-Asn-OH with 4-nitrobenzyl bromide or chloride in the presence of a suitable base.
Optimized Coupling Reagents and Reaction Conditions
The efficiency of the esterification reaction to form this compound is highly dependent on the choice of coupling reagents and the reaction environment.
Carbodiimide-Based Coupling Approaches (e.g., DCCI, DIPCDI)
Dicyclohexylcarbodiimide (DCCI) and diisopropylcarbodiimide (DIPCDI) are common coupling reagents used to facilitate the formation of the ester bond between Z-L-asparagine and 4-nitrobenzyl alcohol. google.com The carbodiimide (B86325) activates the carboxylic acid of Z-L-asparagine, making it susceptible to nucleophilic attack by the hydroxyl group of 4-nitrobenzyl alcohol. The reaction mechanism involves the formation of a highly reactive O-acylisourea intermediate. A common challenge with carbodiimide methods is the formation of a urea (B33335) byproduct (dicyclohexylurea or diisopropylurea), which can be difficult to remove. chemicalbook.com The use of additives, as discussed below, can help to minimize side reactions and improve yield.
Application of Hydroxysuccinimide Esters for Activation
An alternative and often preferred method involves the pre-activation of the carboxylic acid using N-hydroxysuccinimide (NHS). chemicalbook.comnih.govresearchgate.net Z-L-asparagine is first reacted with NHS in the presence of a coupling agent like DCCI to form the stable Z-L-Asparagine N-hydroxysuccinimide ester. This active ester can then be isolated and subsequently reacted with 4-nitrobenzyl alcohol in a separate step. This two-step approach often leads to cleaner reactions and higher yields, as the formation of the active ester can be driven to completion before the introduction of the alcohol, and the urea byproduct from the activation step can be removed more easily. chemicalbook.comrsc.org NHS esters are known for their good crystallinity and stability, allowing for their storage. chemicalbook.com
The table below summarizes the properties of key reactants and intermediates.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| L-Asparagine | C4H8N2O3 | 132.12 | White crystalline solid |
| N-Benzyloxycarbonyl-L-asparagine | C12H14N2O5 | 266.25 | White to off-white solid |
| 4-Nitrobenzyl alcohol | C7H7NO3 | 153.14 | Pale yellow crystalline solid |
| N-Hydroxysuccinimide | C4H5NO3 | 115.09 | White crystalline solid |
| Dicyclohexylcarbodiimide (DCCI) | C13H22N2 | 206.33 | Waxy solid |
Influence of Solvents and Additives on Reaction Efficiency
The choice of solvent is critical for the successful synthesis of this compound. nih.gov Solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM) are frequently used due to their ability to dissolve the reactants and facilitate the reaction. google.comnih.gov The polarity and solvating power of the solvent can significantly influence reaction rates and the solubility of reactants and byproducts. capes.gov.br For instance, the insolubility of some protected amino acids can be a limiting factor, and the choice of solvent can mitigate this issue. google.com
Additives are often incorporated into the reaction mixture to improve efficiency and suppress side reactions. 1-Hydroxybenzotriazole (HOBt) is a common additive used in conjunction with carbodiimides. google.com HOBt reacts with the O-acylisourea intermediate to form an active ester, which is less prone to racemization and side reactions than the O-acylisourea itself. This leads to a purer product and higher yields. The use of a base, such as triethylamine, is also common to neutralize any acids formed during the reaction. google.com
The table below outlines the impact of different solvents and additives on the reaction.
| Solvent/Additive | Role in the Reaction | Potential Impact |
| Dimethylformamide (DMF) | Common solvent for peptide coupling reactions. | Good solubilizing power for reactants. Can be difficult to remove completely. |
| Dichloromethane (DCM) | Co-solvent, often used with DMF. | Good volatility, facilitating removal. May not be a good solvent for all reactants. |
| 1-Hydroxybenzotriazole (HOBt) | Additive used with carbodiimides. | Suppresses racemization and other side reactions, improving yield and purity. |
| Triethylamine (TEA) | Base. | Neutralizes acidic byproducts, driving the reaction forward. |
Controlled Deprotection Techniques and Orthogonality
In multi-step syntheses, particularly in the assembly of peptides, the concept of orthogonality is paramount. It refers to the ability to remove one class of protecting groups under specific conditions without affecting other classes present in the molecule. nih.gov For this compound, the goal is to achieve selective cleavage of either the Z-group or the PNB ester, allowing for chain elongation at the N-terminus or C-terminus, respectively. The stability of these groups under various conditions determines their compatibility within a synthetic scheme.
Catalytic Hydrogenation for Z-Group Removal
Catalytic hydrogenation is a classical and highly effective method for the deprotection of benzyloxycarbonyl (Z) groups. total-synthesis.com The process typically involves reacting the protected substrate with hydrogen gas in the presence of a palladium catalyst, often supported on carbon (Pd/C). organic-chemistry.orgresearchgate.net The reaction proceeds via hydrogenolysis, cleaving the benzyl-oxygen bond to release the free amine, toluene, and carbon dioxide.
However, when applied to this compound, this method lacks orthogonality. The p-nitrobenzyl ester is also susceptible to catalytic hydrogenation. The reaction conditions that cleave the Z-group will simultaneously reduce the nitro group of the PNB ester to an amino group and cleave the benzyl ester bond itself. tandfonline.com This concurrent deprotection at both the N- and C-termini limits the utility of standard catalytic hydrogenation for the selective removal of the Z-group in the presence of a PNB ester. For instance, in a related system, the catalytic hydrogenation of Z-Asn(Tmob)-OBzl resulted in the cleavage of the benzyl ester (OBzl), demonstrating the lability of such ester groups under these conditions. google.com
| Protecting Group | Conditions | Reactivity | Result |
|---|---|---|---|
| Z (Benzyloxycarbonyl) | H₂, Pd/C | Cleaved | Non-selective deprotection. Both groups are removed simultaneously. |
| PNB (p-Nitrobenzyl) | Cleaved |
Mildly Acidic Reducing Conditions for p-Nitrobenzyl Ester Cleavage
To achieve orthogonality, conditions that selectively cleave the PNB ester while leaving the Z-group intact are required. Reduction of the nitro group to the electron-donating amino group renders the benzyl ester significantly more labile. tandfonline.com Sodium dithionite (B78146) (Na₂S₂O₄) has been effectively used as a reducing agent for this purpose under neutral or slightly alkaline conditions (pH 8-9). tandfonline.com
This method demonstrates excellent selectivity. The Z-group, as well as tert-butoxycarbonyl (Boc) and benzyl (Bzl) groups, are stable under these conditions. tandfonline.com Research has shown that Z-Asn-BzlNO₂ can be successfully converted to Z-Asn with a high yield (85%) using this protocol, preserving the optical purity of the asparagine residue. tandfonline.com The process involves the reduction of the nitrobenzyl ester to a transient aminobenzyl ester, which rapidly hydrolyzes to release the free carboxylic acid. This selective deprotection allows for subsequent reactions at the C-terminus, such as peptide bond formation, while the N-terminus remains protected by the Z-group.
Acid-Mediated Cleavage Protocols (e.g., Trifluoroacetic Acid)
The stability of protecting groups towards acid is a critical factor in many synthetic strategies, particularly in solid-phase peptide synthesis (SPPS) where acid-labile linkers and side-chain protecting groups are common. Both the Z-group and the PNB ester are known for their considerable stability towards moderately strong acids like trifluoroacetic acid (TFA). nih.gov
The Z-group is generally resistant to cleavage by TFA and requires much harsher acidic conditions, such as hydrogen bromide in acetic acid (HBr/AcOH), for its removal. organic-chemistry.org Similarly, the PNB ester is stable to TFA. This stability makes both groups orthogonal to the widely used Boc/tBu protection strategy, where the Boc group is removed with TFA. nih.gov Therefore, in a peptide sequence containing t-butyl-based side-chain protection, the Z- and PNB-protected asparagine can be incorporated, and the side chains of other amino acids can be deprotected with TFA without affecting the termini of the asparagine residue. It is important to note, however, that during acidolytic cleavage, reactive carbocations can be generated, which may lead to side reactions like the alkylation of sensitive residues such as tryptophan unless scavenger reagents are added to the cleavage cocktail. nih.govcapes.gov.br
| Condition | Z-Group Stability | PNB-Ester Stability | Orthogonality Achieved |
|---|---|---|---|
| Catalytic Hydrogenation (H₂/Pd-C) | Labile | Labile | No |
| Sodium Dithionite (pH 8-9) | Stable | Labile | Yes (Selective PNB cleavage) |
| Trifluoroacetic Acid (TFA) | Stable | Stable | Yes (Orthogonal to Boc/tBu deprotection) |
Investigating Photolabile Protecting Group Chemistries
The 4-nitrobenzyl (PNB) group is a member of the o-nitrobenzyl family of photolabile protecting groups (PPGs). wikipedia.orgrsc.org These groups can be cleaved by irradiation with UV light, offering a "traceless" deprotection method that avoids the use of chemical reagents. acs.org The photolysis of a nitrobenzyl ester proceeds through an intramolecular rearrangement initiated by UV light absorption, leading to the formation of a 2-nitrosobenzaldehyde byproduct and the release of the free carboxylic acid. researchgate.netacs.org
This photochemical cleavage provides another layer of orthogonality. For this compound, the PNB ester can be selectively removed by photolysis (typically at wavelengths around 350-365 nm) without affecting the Z-group, which is not photolabile under these conditions. spiedigitallibrary.orgmdpi.comresearchgate.net This allows for C-terminal deprotection under neutral conditions, which is beneficial for sensitive substrates.
Furthermore, the field of PPGs has advanced to include the concept of "chromatic orthogonality," where different photolabile groups can be selectively removed by irradiating at different, specific wavelengths. harvard.eduresearchgate.net For example, a nitroveratryl (NV) group, which is sensitive to light around 420 nm, could be used in conjunction with a group sensitive to a lower wavelength, allowing for sequential, light-mediated deprotection steps. harvard.eduacs.org This opens up sophisticated possibilities for controlling complex synthetic sequences on a single molecule.
Regioselective Functionalization and Asparagine Side-Chain Modifications
While the α-amino and α-carboxyl groups are the primary sites for peptide chain elongation, the side chain of asparagine offers another point for potential modification. The primary amide (—CONH₂) of the asparagine side chain plays a significant structural role in proteins, often forming hydrogen bonds with the peptide backbone that help to initiate and stabilize secondary structures like α-helices and β-turns. rsc.orgwikipedia.org
However, this side chain can also be a source of undesirable side reactions during peptide synthesis. A major issue is the dehydration of the amide to a β-cyanoalanine nitrile during the activation of the α-carboxyl group for coupling. nih.govcapes.gov.brscite.ai This is particularly problematic in Fmoc-based SPPS and often necessitates the use of side-chain protecting groups, such as the trityl (Trt) or dimethoxybenzyl (DMB) groups, to prevent this reaction. While this compound has its termini protected, any synthetic step requiring activation of the C-terminus could still potentially trigger this side reaction if conditions are not carefully controlled.
Conversely, the side-chain amide is the site of one of the most important post-translational modifications: N-linked glycosylation. wikipedia.org In this biological process, an oligosaccharide chain is attached to the nitrogen atom of the asparagine side chain. In synthetic chemistry, mimicking this process requires regioselective functionalization of the side-chain amide. Having the α-amino and α-carboxyl groups masked, as in this compound, provides a platform to investigate and develop methodologies for such selective side-chain modifications.
Stereochemical Control and Diastereoselectivity in Synthetic Pathways
Maintaining the stereochemical integrity of amino acid building blocks is critical throughout any synthetic pathway. The starting material, this compound, possesses L-stereochemistry at the α-carbon, and preserving this configuration is essential for the biological activity of the final peptide product. wikipedia.org The primary risk of racemization occurs during the activation of the carboxyl group for peptide bond formation. scite.ai
The mechanism of racemization often involves the formation of a planar intermediate, such as an oxazolone, which can be protonated from either face, leading to a loss of stereochemical purity. The choice of coupling reagents, additives (like 1-hydroxybenzotriazole, HOBt), solvents, and reaction temperature all play a crucial role in suppressing racemization.
For asparagine derivatives, the side chain can influence the rate of racemization. While the related amino acid, aspartic acid, is notoriously prone to racemization via aspartimide formation, asparagine does not form a similar stable cyclic imide. iris-biotech.de However, the dehydration of the asparagine side chain to a nitrile, as mentioned previously, is a competing side reaction that must be managed. nih.govscite.ai Ensuring high diastereoselectivity in coupling reactions involving this compound requires carefully optimized conditions that favor rapid amide bond formation over competing racemization and side-chain reaction pathways. The synthesis of distinct diastereomers is sometimes used as a method to definitively assign the stereochemistry of asparagine residues within a complex molecule, underscoring the importance of stereocontrol. nih.gov
Role in Peptide Synthesis and Bioconjugation Chemistry
Applications in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of asparagine (Asn) residues into a growing peptide chain during SPPS is notoriously problematic. The 4-nitrobenzyl ester protection of the side-chain amide offers a robust solution to many of these challenges, improving synthesis outcomes from chain elongation to the mitigation of unwanted side reactions.
The primary challenges associated with the use of asparagine in SPPS are its poor solubility and the propensity of its side-chain amide to undergo dehydration. Nα-protected asparagine derivatives, such as Fmoc-Asn-OH, exhibit very low solubility in standard SPPS solvents like dimethylformamide (DMF). peptide.comgoogle.com This poor solubility complicates handling and can lead to incomplete coupling reactions.
Furthermore, during the carboxyl activation step required for peptide bond formation, the unprotected side-chain amide of asparagine can be dehydrated to form a β-cyanoalanine residue. nih.gov This irreversible modification results in a significant and difficult-to-remove impurity in the final peptide product. nih.gov
Protecting the side-chain amide with a group like the 4-nitrobenzyl ester addresses both issues. Side-chain protected derivatives generally exhibit improved solubility characteristics compared to their unprotected counterparts. peptide.com More importantly, the pNB group effectively shields the amide from the activation reagents, preventing the dehydration side reaction and ensuring the integrity of the asparagine residue throughout the synthesis. nih.govgoogle.com
Table 1: Comparison of Asparagine Derivatives in SPPS
| Feature | Unprotected Asn (e.g., Fmoc-Asn-OH) | Side-Chain Protected Asn (e.g., Fmoc-Asn(pNB)-OH) |
|---|---|---|
| Solubility in DMF | Very low, can precipitate during activation peptide.comgoogle.com | Improved solubility, comparable to other derivatives peptide.com |
| Coupling Speed | Slower than average nih.gov | Rapid, comparable to other standard amino acids nih.gov |
| Major Side Reaction | Dehydration to β-cyanoalanine during activation nih.gov | Dehydration is prevented by the protecting group google.com |
| Overall Efficiency | Reduced due to slow coupling and side reactions | High, leading to purer product and better yields |
Beyond preventing dehydration, the use of a stable side-chain protecting group like the 4-nitrobenzyl ester is crucial for avoiding other detrimental side reactions.
Alkylation: During the final cleavage of the peptide from the resin with strong acids like trifluoroacetic acid (TFA), certain protecting groups can generate reactive carbocations that modify sensitive residues, particularly tryptophan. nih.gov For example, acid-labile groups like Mbh and Tmob are known to cause this issue. nih.gov The pNB group, being stable to acid and removed under specific reductive conditions, circumvents this problem, offering a cleaner final product when sensitive residues are present. google.comnih.gov
Aggregation: Inter-chain hydrogen bonding between growing peptide chains on the resin can lead to aggregation, which physically blocks reactive sites and hinders both coupling and deprotection steps. peptide.com While aggregation is highly sequence-dependent, the presence of unprotected polar side-chains like that of asparagine can contribute to this problem. Side-chain protection can help to disrupt these interactions and improve solvation of the peptide-resin, thereby reducing aggregation. peptide.com
Premature Cleavage: The pNB group is exceptionally stable under the standard conditions of Fmoc-SPPS, which involve alternating treatments with a base (typically piperidine) for Fmoc removal and acidic conditions for final cleavage. nih.govgoogle.com This stability ensures that the side-chain protection remains intact throughout the entire chain assembly, preventing premature deprotection and associated side reactions.
While Fmoc-Asn(pNB)-OH is typically used with standard supports like Wang polystyrene resins, the unique cleavage chemistry of the pNB group lends itself to specialized applications. nih.gov One such application is the side-chain anchoring strategy for the synthesis of head-to-tail cyclic peptides. ub.edu
In this approach, an amino acid like aspartic acid, protected on its α-amino and α-carboxyl groups, is attached to the resin via its side-chain carboxyl group. The 4-nitrobenzyl group can be used as a temporary protecting group for the α-carboxyl function during this process. After linear peptide chain elongation, the pNB group can be selectively removed on-resin to free the C-terminal carboxyl group, which can then react with the deprotected N-terminus to form the cyclic peptide before cleavage from the solid support. This represents a form of controlled, on-resin release of a reactive functional group that is critical for forming complex architectures.
Protecting Group Functionality in Complex Peptide Architectures
The synthesis of non-linear or modified peptides, such as branched, cyclic, or labeled peptides, requires a palette of protecting groups that can be removed selectively without affecting others. This concept is known as an orthogonal protection strategy. peptide.com
The 4-nitrobenzyl (pNB) group is a valuable component of orthogonal protection schemes due to its unique removal mechanism. google.comub.edu It is stable to the acidic conditions used to cleave tert-butyl (tBu) and Boc groups, and to the basic conditions used to cleave Fmoc groups. ub.eduluxembourg-bio.com It is also stable to the palladium catalysts used to remove Allyl-based protecting groups. google.comluxembourg-bio.com
The pNB group is specifically cleaved under mild, non-acidic, non-basic reducing conditions, typically using reagents like tin(II) chloride (SnCl₂) in DMF. nih.govub.edu This distinct cleavage chemistry makes it fully orthogonal to the most common protecting groups used in peptide synthesis. google.comluxembourg-bio.com This orthogonality allows for the selective deprotection of the asparagine side chain while the peptide remains anchored to the resin and other protecting groups are still in place. This capability is essential for site-specific modifications, such as the attachment of labels, the formation of lactam bridges for cyclization, or the synthesis of branched peptides. google.comub.edu
Table 2: Orthogonality of Common Protecting Groups in SPPS
| Protecting Group | Nα-Protection (Temporary) | Side-Chain Protection (Permanent) | Cleavage Condition | Orthogonal to pNB? |
|---|---|---|---|---|
| Fmoc | Yes | - | 20% Piperidine in DMF (Base) | Yes ub.eduluxembourg-bio.com |
| Boc / tBu | Yes (Boc) | Yes (tBu) | Trifluoroacetic Acid (TFA) (Acid) | Yes ub.eduluxembourg-bio.com |
| Alloc | Yes | Yes | Pd(PPh₃)₄ / Phenylsilane (Catalyst) | Yes luxembourg-bio.com |
| pNB | - | Yes | SnCl₂ / DMF (Reduction) | N/A |
| Z (Cbz) | Yes | Yes | Catalytic Hydrogenation (H₂/Pd) or HBr/AcOH | Potentially non-orthogonal* |
Note: Catalytic hydrogenation used to remove the Z-group would also reduce and cleave the pNB group. However, other cleavage methods for the Z-group may be compatible.
Assessment of Protecting Group Stability under Various Reaction Conditions
The strategic use of Z-L-Asparagine 4-nitrobenzyl ester in peptide synthesis hinges on the orthogonal stability of its two primary protecting groups: the N-terminal benzyloxycarbonyl (Z) group and the C-terminal 4-nitrobenzyl (pNB or PNB) ester. The Z-group is a well-established urethane-type protecting group, while the pNB-ester protects the C-terminal carboxylic acid. Their differential stability allows for selective deprotection, a cornerstone of complex peptide and biomolecule construction.
The benzyloxycarbonyl (Z) group is recognized for its stability under a range of conditions, particularly those used in stepwise peptide synthesis. It is resistant to mild acids and bases, which allows for the removal of other protecting groups, such as Boc (tert-Butoxycarbonyl) or Fmoc (9-Fluorenylmethyloxycarbonyl), without affecting the Z-protected amine. However, the Z-group is readily cleaved under strong acidic conditions, such as with hydrogen bromide in acetic acid (HBr/AcOH), or through catalytic hydrogenation (e.g., H₂/Pd). This versatility allows for its removal at various stages of a synthetic strategy.
The 4-nitrobenzyl (pNB) ester provides robust protection for the C-terminal carboxyl group. Its stability profile is distinct from the Z-group, enabling orthogonal cleavage. The pNB group is stable to the acidic conditions typically used for Boc-group removal and the basic conditions for Fmoc-group removal. Cleavage of the pNB ester is commonly achieved under reductive conditions, for instance, using tin(II) chloride (SnCl₂) in a solution of dimethylformamide (DMF), phenol, and acetic acid nih.gov. Other methods include basic cleavage with aqueous sodium hydroxide in methanol and enzymatic deprotection via a p-nitrobenzyl esterase under mild, aqueous conditions. Some nitrobenzyl derivatives are also known to be photocleavable, offering another non-chemical removal strategy thieme-connect.de.
The stability of these protecting groups under various chemical environments is summarized in the table below.
| Condition/Reagent | Nα-Benzyloxycarbonyl (Z) Group Stability | C-terminal 4-Nitrobenzyl (pNB) Ester Stability |
|---|---|---|
| Mild Acid (e.g., TFA for Boc removal) | Stable | Stable |
| Strong Acid (e.g., HBr/AcOH, HF) | Cleaved | Stable |
| Base (e.g., Piperidine for Fmoc removal) | Stable | Stable |
| Strong Base (e.g., aq. NaOH/MeOH) | Stable | Cleaved nih.gov |
| Catalytic Hydrogenation (e.g., H₂/Pd) | Cleaved | Cleaved |
| Reductive Conditions (e.g., SnCl₂) | Stable | Cleaved nih.govub.edu |
| Photolysis (UV light) | Stable | Potentially Cleavable thieme-connect.de |
Enzymatic Transformations and Mechanistic Investigations
Substrate Utilization in Enzyme Assays and Kinetic Analysis
The primary application of Z-L-Asparagine 4-nitrobenzyl ester in research is as a substrate in enzyme assays. chemimpex.com The cleavage of the ester bond by an enzyme releases 4-nitrobenzyl alcohol or its corresponding anion, 4-nitrophenolate (B89219) (in the case of the similar and more commonly cited 4-nitrophenyl ester), which is yellow and absorbs light at approximately 400-405 nm. This color change provides a direct and continuous method to measure the rate of the enzymatic reaction using spectrophotometry. nih.gov
The compound serves as an effective substrate for characterizing the activity of various enzymes, particularly those that recognize the asparagine side chain or hydrolyze ester bonds. When an enzyme like an L-asparaginase or a non-specific esterase is active, it catalyzes the hydrolysis of the ester linkage. nih.gov The rate of increase in absorbance at 400 nm is directly proportional to the rate of product formation, thus providing a measure of the enzyme's catalytic activity under specific conditions (e.g., pH, temperature). nih.gov This method is fundamental in confirming the function of newly isolated or engineered enzymes and in comparing the activity levels between different enzyme preparations. mdpi.com
A key application of this substrate is in determining the kinetic parameters that define an enzyme's efficiency. By measuring the initial reaction velocity at various concentrations of this compound, researchers can calculate the Michaelis-Menten constant (Km) and the maximum velocity (Vmax). researchgate.net The Km value reflects the substrate concentration at which the reaction rate is half of Vmax, indicating the affinity of the enzyme for the substrate, while Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate. researchgate.net This data is typically analyzed using graphical methods like the Lineweaver-Burk or Hanes-Woolf plots. researchgate.net
Table 1: Hypothetical Kinetic Data for Esterase Hydrolysis of this compound This interactive table provides an example of data used to determine enzyme kinetic parameters. Click on headers to sort.
| Substrate Concentration (mM) | Initial Velocity (µmol/min) |
|---|---|
| 0.1 | 2.3 |
| 0.2 | 4.1 |
| 0.5 | 7.5 |
| 1.0 | 10.0 |
| 2.0 | 12.5 |
| 5.0 | 14.3 |
| 10.0 | 14.9 |
From this data, graphical analysis would yield a Vmax of approximately 15 µmol/min and a Km of approximately 0.4 mM.
For comparison, purified human asparagine synthetase has a reported Km of 0.53 mM for its natural substrate, aspartate. nih.gov
To understand the range of substrates an enzyme can act upon, this compound can be used in specificity profiling. By testing the substrate against a panel of different hydrolases (e.g., various lipases, esterases, and proteases), researchers can determine which enzymes are capable of cleaving this specific ester. nih.gov This helps to classify enzymes based on their functional capabilities. For instance, some lipases exhibit broad substrate specificity and may hydrolyze the ester, while others may be highly specific and show no activity. nih.gov Similarly, enzymes like L-asparaginase, which hydrolyze the amide bond of asparagine, can be tested for any promiscuous esterase activity using this substrate. researchgate.net This profiling is crucial for identifying enzymes with desired properties for biotechnological applications.
Mechanistic Studies of Enzyme-Catalyzed Reactions
Beyond measuring activity, this substrate analog helps in probing the catalytic mechanisms of enzymes. By studying how the enzyme interacts with and transforms this molecule, insights into the function of the active site and the roles of key amino acid residues can be gained.
Asparagine synthetase (ASNS) is a complex enzyme that catalyzes the ATP-dependent synthesis of asparagine from aspartate, using glutamine as a nitrogen source. nih.govebi.ac.uk The enzyme typically possesses two separate active sites connected by an intramolecular tunnel. genome.jp
The catalytic mechanism proceeds in several steps:
Glutamine Hydrolysis : In the N-terminal active site, glutamine is hydrolyzed to produce glutamate (B1630785) and ammonia (B1221849). genome.jp
Aspartate Activation : In the C-terminal active site, ATP is used to activate the β-carboxyl group of aspartate, forming a reactive β-aspartyl-AMP intermediate and releasing pyrophosphate. ebi.ac.uknih.gov
Ammonia Tunneling : The ammonia produced in the first active site travels through the ~20Å-long hydrophobic tunnel to the second active site. ebi.ac.uk
Asparagine Formation : The ammonia acts as a nucleophile, attacking the β-aspartyl-AMP intermediate to form asparagine, releasing AMP. ebi.ac.uk
While this compound is not the natural substrate for the synthesis reaction, studying the hydrolysis of this and related compounds by hydrolases that recognize the asparagine moiety helps to understand the structural requirements for substrate binding and the catalytic machinery of the active site.
Esterases and lipases that hydrolyze this compound typically belong to the α/β hydrolase superfamily. nih.gov A well-studied example is Lipase A from Candida antarctica (CAL-A), which is known to accept bulky substrates. nih.gov The catalytic mechanism of these enzymes involves a catalytic triad, often composed of Serine, Histidine, and Aspartic Acid (or Glutamic Acid). nih.gov
The hydrolysis of this compound by an enzyme like CAL-A follows a general mechanism:
Nucleophilic Attack : The serine residue of the catalytic triad, activated by the histidine, performs a nucleophilic attack on the carbonyl carbon of the substrate's ester bond.
Tetrahedral Intermediate Formation : This attack forms a short-lived, unstable tetrahedral intermediate. The negative charge on the oxygen atom is stabilized by hydrogen bonds from other residues in the active site, in a region known as the "oxyanion hole."
Acyl-Enzyme Formation : The intermediate collapses, breaking the ester bond and releasing the 4-nitrobenzyl alcohol product. This results in the formation of a covalent acyl-enzyme intermediate, where the Z-L-asparagine moiety is attached to the serine residue.
Deacylation : A water molecule enters the active site and, activated by the histidine residue, hydrolyzes the acyl-enzyme intermediate. This step releases the Z-L-asparagine product and regenerates the free enzyme, preparing it for another catalytic cycle. researchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name | Abbreviation / Synonym |
|---|---|
| This compound | |
| 4-nitrobenzyl alcohol | |
| 4-nitrophenol | |
| 4-nitrophenyl acetate (B1210297) | |
| 4-nitrophenyl palmitate | |
| Adenosine triphosphate | ATP |
| Adenosine monophosphate | AMP |
| Aspartic acid | Aspartate |
| Asparagine | |
| Glutamic acid | Glutamate |
| Glutamine | |
| Pyrophosphate | PPi |
| Candida antarctica Lipase A | CAL-A |
| Asparagine synthetase | ASNS |
Enzyme Engineering and Directed Evolution for Modified Ester-Substrate Specificity
The substrate specificity of naturally occurring enzymes is often not optimal for synthetic applications involving non-natural substrates like this compound. However, modern protein engineering and directed evolution techniques offer powerful tools to tailor enzyme properties, including modifying their affinity and catalytic efficiency for specific ester substrates. nih.govnih.gov
Structure-guided engineering is a potent strategy for modifying substrate specificity. This approach relies on high-resolution structural data of the target enzyme, such as penicillin G acylase (PGA). nih.gov The substrate-binding pocket of these enzymes is a primary target for mutagenesis. For family IV esterases, for example, the acyl binding pocket is the main determinant of the substrate range. nih.gov By identifying key residues that line this pocket and interact with the substrate, researchers can introduce specific mutations to alter its size, shape, or hydrophobicity, thereby accommodating new substrates or enhancing activity towards existing ones.
For instance, in a study on a cold-active esterase (EstN7), residues forming a "plug" at the end of the acyl binding pocket were identified as key determinants of substrate length specificity. nih.gov Mutating these residues (e.g., M187A and N211A) successfully expanded the enzyme's substrate range to include longer-chain esters. nih.gov A similar strategy could be applied to an enzyme intended to act on this compound. One might target residues in the binding pocket to better accommodate the bulky benzyloxycarbonyl (Z) protecting group or the 4-nitrobenzyl ester moiety.
Directed evolution, on the other hand, does not require detailed structural information. This technique involves generating large libraries of enzyme variants through random mutagenesis, followed by high-throughput screening or selection to identify mutants with the desired properties. An assay using this compound as the substrate could be developed to screen for variants with enhanced hydrolytic activity.
The kinetic parameters of engineered enzymes are crucial for evaluating the success of the modification. Immobilization is another technique that can alter the apparent kinetic properties of an enzyme. nih.govfrontiersin.org While not a modification of the protein sequence itself, it can significantly impact performance and stability.
| Enzyme | Engineering Strategy | Target Residues / Region | Outcome |
| Penicillin G Acylase | Immobilization on magnetic nanoparticles | Enzyme surface | Altered Km and Vmax, increased thermal stability. nih.govfrontiersin.org |
| Esterase (EstN7) | Structure-Guided Mutagenesis | Acyl binding pocket "plug" (M187, N211) | Expanded substrate range to longer acyl chains. nih.gov |
| Lipase (from P. aeruginosa) | Directed Evolution | Whole protein (random mutagenesis) | Increased stereoselectivity (E-factor). acs.org |
This table presents examples of enzyme engineering strategies and their outcomes, which are applicable principles for modifying enzyme specificity towards substrates like this compound.
By applying these principles, an enzyme could be engineered to exhibit higher catalytic efficiency (kcat/Km) for this compound, making it a more effective biocatalyst for specific synthetic or analytical purposes.
Advanced Applications in Chemical Biology and Materials Science Research
Design and Synthesis of Supramolecular Assemblies and Hydrogels
The specific functionalities of Z-L-Asparagine 4-nitrobenzyl ester and related asparagine derivatives are leveraged in the construction of "smart" materials that can respond to external stimuli. These materials are often based on supramolecular assemblies, where molecules are held together by non-covalent forces, allowing for dynamic and reversible systems. nih.govnso-journal.org
The 4-nitrobenzyl ester group is a well-known photolabile protecting group (PLPG). rsc.orgnih.govthieme-connect.de This characteristic is pivotal for designing materials whose assembly and disassembly can be controlled by light. Upon irradiation with UV light, typically around 365 nm, the ester bond is cleaved, converting the ester back into a carboxylic acid and releasing a 2-nitrosobenzaldehyde by-product. researchgate.netresearchgate.net This photochemical reaction alters the chemical structure and properties of the asparagine derivative, which can trigger a change in the supramolecular structure.
For instance, this photo-cleavage can change a molecule from being hydrophobic to hydrophilic. researchgate.net This shift in polarity can disrupt the non-covalent interactions (like hydrogen bonding or hydrophobic interactions) that hold a supramolecular assembly together, causing it to disassemble. Conversely, light-induced deprotection could unmask a functional group that then participates in a self-assembly process. This strategy has been applied to create photoresponsive hydrogels, where light exposure can lead to a rapid gel-sol transition, allowing for the controlled release of encapsulated cells or therapeutic proteins. researchgate.netnih.gov While direct studies on this compound for hydrogel formation are not prevalent, the principle is well-established with similar o-nitrobenzyl ester-containing building blocks. researchgate.netnih.gov Researchers have demonstrated that incorporating o-nitrobenzyl ester derivatives as crosslinkers in polymer networks allows for the fabrication of hydrogels that soften and degrade upon UV light exposure. researchgate.net
Table 1: Examples of Photolabile Groups in Materials Science
| Photolabile Group | Activating Wavelength | Application | Reference |
|---|---|---|---|
| o-Nitrobenzyl ester (NBE) | ~365 nm | Hydrogel degradation, photoresists | researchgate.netnih.gov |
| 2-(2-Nitrophenyl)propyl (Npp) | UV Light | Solid-phase peptide synthesis | rsc.org |
| 4,5-Dimethoxy-2-nitrobenzyl ester | 420 nm | Wavelength-controlled orthogonal photolysis | harvard.edu |
Bioresponsive systems are advanced materials designed to respond to specific biological signals, such as changes in pH or the presence of certain enzymes. nih.govresearchgate.net Asparagine derivatives can be incorporated into polymers or hydrogels to create such systems. For example, materials can be designed to release a therapeutic agent in the acidic microenvironment of a tumor. nih.gov
The amide group of asparagine can participate in hydrogen bonding, which is crucial for the formation and stability of many hydrogel networks. By designing polymers that incorporate asparagine or its derivatives, researchers can create matrices that respond to biological cues. For instance, systems have been developed that sense the presence of matrix metalloproteinases (MMPs), enzymes often upregulated in inflammatory diseases, to trigger drug release. nih.gov While not directly using the 4-nitrobenzyl ester, these systems exemplify how the core asparagine structure is used to build complex, responsive biomaterials. The synthesis of polymers with asparagine-containing side chains can lead to materials that change their swelling behavior or degradation rate in response to specific biological stimuli, thereby controlling the delivery of an encapsulated payload. researchgate.netnih.gov
Role as a Key Building Block in Complex Organic Molecule Synthesis
The protected functional groups of this compound make it a valuable intermediate and building block in the multi-step synthesis of complex organic molecules, particularly in peptide chemistry and drug development. chemimpex.com
Multicomponent reactions (MCRs) are highly efficient chemical reactions where three or more reactants combine in a single step to form a complex product. slideshare.net The Passerini reaction is a classic MCR that combines a carboxylic acid, a carbonyl compound (like an aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. wikipedia.org
For an asparagine derivative to participate in the Passerini reaction, a free carboxylic acid group is required. Therefore, Z-L-Asparagine, not its 4-nitrobenzyl ester, would be the direct participant. However, the use of protected asparagine derivatives is crucial in the context of synthesizing complex peptide-like structures via MCRs. rsc.org A synthetic strategy might involve a Passerini reaction using a protected asparagine derivative, followed by deprotection steps. For example, a study on the synthesis of α-oxoamides involved a Passerini reaction with an asparagine derivative where the protecting group was removed in a subsequent step to allow for further modification. rsc.org This highlights the role of such protected amino acids as key components in building molecular diversity through MCRs.
Table 2: Key Features of the Passerini Multicomponent Reaction
| Feature | Description | Reference |
|---|---|---|
| Reactants | Carboxylic Acid, Carbonyl (Aldehyde/Ketone), Isocyanide | wikipedia.org |
| Product | α-Acyloxy amide | wikipedia.org |
| Key Advantages | High atom economy, one-pot synthesis, rapid access to complexity | slideshare.net |
| Mechanism | Can proceed via a concerted or ionic pathway depending on solvent | wikipedia.org |
| Applications | Combinatorial chemistry, pharmaceutical synthesis, heterocycle formation | wikipedia.orgresearchgate.net |
This compound serves as a precursor for various chemical scaffolds, primarily in the field of peptide synthesis. chemimpex.com It is an orthogonally protected amino acid, meaning its two protecting groups (Z and ONb) can be removed under different conditions. The Z (benzyloxycarbonyl) group is typically removed by catalytic hydrogenation, while the 4-nitrobenzyl ester is cleaved by photolysis or, under certain conditions, reduction. thieme-connect.de
This orthogonal protection strategy is fundamental in solid-phase peptide synthesis (SPPS), where amino acids are added sequentially to build a peptide chain. nih.gov Using a building block like this compound allows chemists to selectively deprotect one part of the molecule for chain elongation while the side chain remains protected, preventing unwanted side reactions. After the full peptide is synthesized, the photolabile 4-nitrobenzyl group can be removed under mild, neutral conditions using light, which avoids the harsh acidic conditions that can damage sensitive peptide structures. nih.govresearchgate.net This makes it a valuable intermediate for the synthesis of complex peptides, glycopeptides, and other peptide-based therapeutics. chemimpex.comnih.gov
Contribution to Protein Design and Stability Studies (from a chemical synthesis perspective)
From a chemical synthesis standpoint, the design of novel proteins or studies on protein stability rely heavily on the ability to incorporate specific amino acid building blocks with high fidelity. This compound contributes to this field by providing a reliable method for incorporating asparagine into a synthetic peptide sequence.
The stability of the protecting groups during the multiple steps of peptide synthesis is crucial for a successful outcome. The Z-group is robust and compatible with many reaction conditions, while the 4-nitrophenyl ester provides stable protection for the side-chain carboxyl group. chemimpex.com The key contribution comes from the final deprotection step. The ability to remove the 4-nitrobenzyl group with light offers a significant advantage. thieme-connect.de Photochemical cleavage is a "neutral" deprotection method that avoids strong acids or bases, which can cause racemization or degradation of the final peptide. thieme-connect.de This clean and specific deprotection is particularly important when synthesizing large, complex proteins or peptides containing other sensitive functional groups. This allows for the precise chemical construction of proteins where the stability and function can be systematically studied by altering the amino acid sequence.
Analytical and Characterization Methodologies in Research Context
Chromatographic Techniques for Reaction Monitoring and Product Purity Assessment
Chromatographic methods are indispensable for separating the components of a mixture, making them ideal for tracking the conversion of reactants to products and for evaluating the purity of the isolated compound.
High-Performance Liquid Chromatography (HPLC)
A typical HPLC setup would involve a C18 column, which is effective for separating compounds with moderate polarity like Z-L-Asparagine 4-nitrobenzyl ester. The mobile phase would likely consist of a gradient mixture of an aqueous component (often with a pH-modifying additive like formic acid or phosphoric acid to ensure sharp peaks) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector, as the nitrobenzyl and benzyloxycarbonyl groups contain chromophores that absorb UV light, allowing for sensitive detection. By monitoring the appearance of the product peak and the disappearance of starting material peaks over time, the progress of the synthesis can be accurately tracked. Furthermore, after purification, HPLC can be used to assess the final purity of the compound by quantifying any remaining impurities.
Spectroscopic and Spectrometric Techniques for Structural Elucidation of Synthetic Intermediates and Products
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the distinct types of protons in the molecule. Although a specific spectrum for this compound is not publicly documented, the expected chemical shifts can be predicted based on the analysis of its constituent parts: Z-L-Asparagine and 4-nitrobenzyl alcohol.
¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Similar to ¹H NMR, a definitive spectrum for this compound is not available in public databases. However, by referencing data for N-benzyloxycarbonyl-L-asparagine and acetic acid 4-nitrobenzyl ester, the approximate chemical shifts for the carbon atoms in the target molecule can be estimated. chemicalbook.com
| Assignment | Predicted ¹³C Chemical Shift (ppm) |
| C=O (amide) | ~173 |
| C=O (carbamate) | ~156 |
| C=O (ester) | ~170 |
| Aromatic C (nitrobenzyl) | ~123-148 |
| Aromatic C (benzyl) | ~128-136 |
| CH (alpha-carbon) | ~52 |
| CH₂ (benzyl) | ~67 |
| CH₂ (beta-carbon) | ~36 |
| CH₂ (nitrobenzyl) | ~65 |
| Note: These are estimated values and may differ from experimental results. |
Future Research Directions and Unexplored Avenues
Innovations in Orthogonal Protecting Group Chemistries for Asparagine
The synthesis of complex peptides requires a sophisticated toolkit of protecting groups that can be removed under specific conditions without affecting other parts of the molecule—a concept known as orthogonality. nih.govbiosynth.com While the 9-fluorenylmethoxycarbonyl (Fmoc)/tert-butyl (tBu) strategy is a mainstay in solid-phase peptide synthesis (SPPS), challenges remain, particularly for amino acids with functionalized side chains like asparagine. iris-biotech.debeilstein-journals.org
A significant issue in the synthesis of asparagine-containing peptides is the formation of aspartimide, a side reaction that can lead to impurities and reduced yields. rsc.orgiris-biotech.de This occurs when the backbone amide nitrogen attacks the side-chain carboxyl group. rsc.org Future research will likely focus on the development of novel side-chain protecting groups for asparagine that offer enhanced stability against aspartimide formation while maintaining orthogonality.
Recent advancements have introduced bulky protecting groups and the cyanosulfurylide (CSY) group, which has shown promise in completely suppressing aspartimide formation. rsc.org Further innovations may include the design of protecting groups that are removable under even milder and more specific conditions, such as through enzymatic cleavage or light-induced reactions. The development of such groups would facilitate the synthesis of increasingly complex and sensitive peptides.
Another area of exploration is the expansion of the orthogonal "toolbox" to allow for more complex, site-specific modifications of peptides. This includes the synthesis of branched peptides, cyclic peptides, and peptides conjugated to other molecules like fluorophores or lipids. The development of new protecting groups for asparagine that are compatible with a wider range of reaction conditions will be crucial for these applications.
| Strategy | N-α-Amino Protection | Side Chain Protection | Cleavage Conditions for N-α-Amino Group | Cleavage Conditions for Side Chain Group | Reference |
|---|---|---|---|---|---|
| Fmoc/tBu | Fmoc | tBu | Base (e.g., Piperidine) | Acid (e.g., TFA) | iris-biotech.de |
| Boc/Bn | Boc | Bn | Strong Acid (e.g., TFA) | Stronger Acid (e.g., HF) or Hydrogenolysis | biosynth.com |
| Fmoc/Dde | Fmoc | Dde/ivDde | Base (e.g., Piperidine) | Hydrazine |
Development of Greener and More Efficient Synthetic Pathways for Ester Derivatives
Traditional methods for the synthesis of amino acid esters often rely on harsh reagents and organic solvents, leading to environmental concerns and waste generation. mdpi.comrsc.org The principles of green chemistry are increasingly being applied to develop more sustainable and efficient synthetic routes. unibo.it
One promising approach is the use of ionic liquids as both solvents and catalysts for esterification reactions. njit.eduresearchgate.net Ionic liquids are salts with low melting points that exhibit negligible vapor pressure, high thermal stability, and tunable properties. researchgate.net Their use can lead to improved reaction rates and easier product separation, minimizing the need for volatile organic compounds. njit.edu
Enzymatic synthesis represents another key area of green chemistry. rsc.org Lipases, for example, have been successfully employed to catalyze the synthesis of various amino acid esters under mild conditions. mdpi.comrsc.orgmdpi.com These biocatalytic methods offer high selectivity, reduce the need for protecting groups, and often proceed with high efficiency, generating less waste. mdpi.commdpi.com Future research will likely focus on discovering and engineering more robust and versatile enzymes for the synthesis of a wider range of asparagine ester derivatives.
Furthermore, the development of continuous-flow processes for the synthesis of these compounds can offer significant advantages in terms of efficiency, safety, and scalability. mdpi.com Continuous-flow systems allow for precise control over reaction parameters, leading to higher yields and purity while minimizing reaction times and waste. mdpi.com
Computational and Theoretical Modeling of Asparagine Ester Reactivity and Conformational Studies
Computational and theoretical modeling have become indispensable tools for understanding chemical reactivity and molecular behavior at the atomic level. scielo.br In the context of asparagine esters, these methods can provide valuable insights into their reactivity, conformational preferences, and interactions with other molecules.
Quantum chemical calculations can be used to investigate the mechanisms of reactions involving asparagine esters, such as deamidation. mdpi.comnih.gov By modeling the transition states and reaction pathways, researchers can gain a deeper understanding of the factors that influence reaction rates and product distributions. mdpi.com This knowledge can then be used to design more stable asparagine derivatives or to control the outcome of chemical reactions.
Molecular dynamics (MD) simulations are particularly useful for studying the conformational dynamics of asparagine-containing molecules. nih.govacs.org The conformation of an asparagine residue can significantly impact its reactivity and its role in the structure and function of peptides and proteins. mdpi.com MD simulations can reveal the preferred conformations of asparagine side chains and how they are influenced by the local environment. nih.govacs.org This information is crucial for understanding the structural basis of protein stability and function.
Future research in this area will likely involve the use of more advanced computational methods, such as hybrid quantum mechanics/molecular mechanics (QM/MM) simulations, to model complex systems with greater accuracy. These studies could provide a more detailed picture of enzyme-catalyzed reactions involving asparagine esters or the interactions of asparagine-containing peptides with biological targets.
| Method | Application | Key Insights | Reference |
|---|---|---|---|
| Quantum Chemical Calculations (e.g., DFT) | Investigating reaction mechanisms (e.g., deamidation) | Activation energies, transition state geometries, reaction pathways | mdpi.com |
| Molecular Dynamics (MD) Simulations | Studying conformational dynamics of asparagine residues | Preferred side-chain conformations, influence of environment on structure | nih.govacs.org |
| Petri Net Modeling | Simulating enzyme kinetics (e.g., asparagine synthetase) | Reaction rates, substrate and product concentrations over time | nih.gov |
Expanding Enzymatic Applications to Novel Biocatalytic Transformations
The use of enzymes in organic synthesis offers numerous advantages, including high specificity, mild reaction conditions, and environmental compatibility. proquest.com While the enzymatic synthesis of L-asparagine using asparagine synthetase is an established process, there is significant potential to expand the use of enzymes to other novel biocatalytic transformations involving asparagine derivatives. frontiersin.org
For instance, enzymes could be used to introduce specific modifications to the asparagine side chain, leading to the synthesis of novel amino acid derivatives with unique properties. This could involve the enzymatic glycosylation of asparagine residues to produce well-defined glycopeptides, which are important for studying the biological roles of carbohydrates. beilstein-journals.org
Furthermore, the development of enzyme-based methods for the cleavage of protecting groups in peptide synthesis is a highly desirable goal. This would provide a mild and highly selective alternative to the chemical methods currently in use, which can sometimes lead to side reactions and degradation of the peptide product.
The discovery and engineering of new enzymes with novel activities will be a key driver of progress in this area. Techniques such as directed evolution and rational protein design can be used to create enzymes with enhanced stability, broader substrate specificity, and the ability to catalyze new types of chemical reactions.
Exploration of Z-L-Asparagine 4-Nitrobenzyl Ester in Interdisciplinary Research Fields
The unique chemical properties of this compound make it a valuable tool for a variety of interdisciplinary research fields. Its combination of a protected amino group, an activated ester, and the nitrobenzyl moiety opens up possibilities for its use in bio-organic chemistry, supramolecular chemistry, and materials science.
In bio-organic chemistry, this compound can serve as a versatile building block for the synthesis of complex biomolecules. chemimpex.com For example, it could be incorporated into peptide nucleic acids (PNAs) or other peptide mimetics to study their interactions with DNA and RNA. The 4-nitrobenzyl ester group can also be used as a photolabile protecting group, allowing for the light-induced release of the asparagine residue in a spatially and temporally controlled manner.
In supramolecular chemistry, the ability of the asparagine side chain to form hydrogen bonds can be exploited to construct self-assembling systems. Peptides containing this compound could be designed to form well-defined nanostructures, such as nanotubes or nanofibers, with potential applications in drug delivery and tissue engineering.
The exploration of this compound and related compounds in these and other interdisciplinary fields is likely to lead to new discoveries and technological innovations.
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing Z-L-asparagine 4-nitrobenzyl ester, and how is its purity validated?
- Methodology : The ester is typically synthesized via coupling reactions between Z-protected L-asparagine and 4-nitrobenzyl chloride (or bromide) in the presence of a base like pyridine or DIPEA. For example, sodium 4-hydroxybutyrate reacts with 4-nitrobenzyl chloride to form the ester intermediate, which is further condensed with phosphorylating agents . Validation involves HPLC for purity assessment, NMR (¹H/¹³C) for structural confirmation, and mass spectrometry for molecular weight verification .
Q. Why is the 4-nitrobenzyl group preferred as a protecting group for carboxylic acids in peptide synthesis?
- Methodology : The 4-nitrobenzyl group is acid-stable, making it resistant to cleavage under standard Boc/Fmoc deprotection conditions. It is selectively removed via catalytic hydrogenation (H₂/Pd-C) or enzymatic reduction (e.g., CNR nitroreductase), leaving other labile groups intact. Its stability is superior to benzyl esters under acidic conditions, as noted in phosphorylated serine synthesis .
Advanced Research Questions
Q. How does enzymatic cleavage of 4-nitrobenzyl esters using Chloramphenicol Nitroreductase (CNR) compare to traditional chemical methods?
- Methodology : CNR reduces the nitro group to an amine under mild conditions (NADPH, aqueous buffer), triggering spontaneous ester hydrolysis. This avoids harsh reagents like SnCl₂ or Na₂S used in chemical cleavage. However, UV-visible assays may underestimate activity due to intermediate instability, necessitating LCMS or HPLC to confirm carboxylic acid formation .
- Data Contradiction : In one study, a 4-nitrobenzyl ester (27h) showed no activity in UV assays but yielded benzoic acid via LCMS after 3 hours, highlighting the need for multi-method validation .
Q. What factors influence the stability of 4-nitrobenzyl esters under reductive or acidic conditions?
- Methodology : Stability is pH- and reagent-dependent. Acidic conditions (e.g., TFMSA) cleave 4-nitrobenzyl phosphates but not esters. Reductive environments (e.g., hypoxic cells) reduce the nitro group, leading to ester hydrolysis. Stability assays involve incubating the ester in varying buffers (pH 1–10) or with reductants (Na₂S₂O₄, Zn/HCl) and monitoring degradation via TLC or NMR .
Q. How can 4-nitrobenzyl esters be applied in hypoxia-selective imaging probes?
- Methodology : Probes with 4-nitrobenzyl ester groups are designed to release hydrophilic ⁹⁹mTc-complexes upon nitro reduction in hypoxic cells. In vivo validation uses SPECT/CT imaging and autoradiography, with uptake quantified as % administered dose/g in tumor models (e.g., FM3A cells). Tissue distribution patterns depend on ligand design, with tumor-to-background ratios optimized to 1–2% uptake .
Q. How do structural modifications (e.g., ester vs. ether linkages) impact enzymatic reduction efficiency?
- Methodology : Comparative SAR studies using CNR reveal that esters (e.g., 27m) are poorer substrates than ethers (26a–q) or thioethers (28g–p). Activity assays measure initial reduction rates via UV (λ = 340 nm, NADPH depletion) and correlate with steric/electronic effects. For example, bulky adamantyl esters show minimal activity, while linear alkyl ethers are efficiently reduced .
Q. What challenges arise when incorporating 4-nitrobenzyl esters into conjugated polymers, and how are they addressed?
- Methodology : Functionalizing poly(p-phenylene vinylene) (PPV) with 4-nitrobenzyl esters via Mitsunobu reactions requires anhydrous conditions to prevent hydrolysis. Quantitative substitution is confirmed by ¹H NMR (disappearance of hydroxyl signals) and GPC for molecular weight consistency. Post-polymerization deprotection must avoid chain scission, often achieved via selective hydrogenolysis .
Data Contradiction Analysis
- Example : In CNR-mediated reduction, UV assays failed to detect 4-nitrobenzyl ester (27h) activity, but LCMS confirmed benzoic acid formation after 3 hours. This discrepancy arises because UV monitors NADPH depletion (short-term), while LCMS detects end products. Researchers must combine kinetic assays (UV) with endpoint analyses (HPLC/LCMS) to resolve such contradictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
